molecular formula C13H19ClN2O B2831721 3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide CAS No. 341966-00-5

3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2831721
CAS No.: 341966-00-5
M. Wt: 254.76
InChI Key: AOGSQXNQWJNTPY-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide is an organic compound with the molecular formula C₁₃H₁₉ClN₂O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, a dimethylamino group, and a dimethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with 3-chloro-2,2-dimethylpropanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: N-oxides and other oxidized forms.

    Reduction: Amines and other reduced forms.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chloro group can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-chloro-N-phenyl-2,2-dimethylpropanamide: Lacks the dimethylamino group, which may influence its solubility and interaction with biological targets.

    3-chloro-N-[4-(methylamino)phenyl]-2,2-dimethylpropanamide: Contains a methylamino group instead of a dimethylamino group, which may alter its chemical and biological properties.

Uniqueness

3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-13(2,9-14)12(17)15-10-5-7-11(8-6-10)16(3)4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGSQXNQWJNTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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